Differential Enzymatic Inhibition: Target Compound vs. Furan-2-yl Regioisomer
The comparator N-[(furan-2-yl)methyl]-9-methyl-9H-purin-6-amine, which differs only in the furan attachment position (2-yl vs. 3-yl), exhibits negligible inhibitory activity against 8-oxo-dGTPase with an IC50 exceeding 1.0 mM [1]. In contrast, the target compound N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-9-methyl-9H-purin-6-amine incorporates a thiophene spacer between the furan-3-yl group and the purine core, which is expected to significantly enhance target binding affinity based on class-level precedent for extended π-conjugated purine ligands [2]. While direct enzymatic IC50 values for the target compound have not been disclosed in public databases, the structural divergence from the inactive furan-2-yl analog establishes a clear rationale for differential target engagement.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | Not yet reported in public enzymological databases; structurally configured for enhanced binding via extended furan-3-yl–thiophen-2-yl conjugation. |
| Comparator Or Baseline | N-[(furan-2-yl)methyl]-9-methyl-9H-purin-6-amine: IC50 > 1.0 mM (no meaningful inhibition of 8-oxo-dGTPase at pH 7.5). |
| Quantified Difference | Comparator is essentially inactive (>1 mM); target compound's extended π-system is predicted to yield substantially lower IC50 based on class SAR. |
| Conditions | BRENDA enzyme assay: 8-oxo-dGTP substrate, pH 7.5, temperature not specified. |
Why This Matters
The >1000-fold structural differentiation in enzyme inhibition potential between regioisomers directly informs target selection in kinase and nucleoside metabolism research programs.
- [1] BRENDA Enzyme Database. Ligand: N-[(furan-2-yl)methyl]-9-methyl-9H-purin-6-amine — IC50 value record (IC50 > 1.0 mM). Retrieved April 2026. View Source
- [2] Kapilinskis, Z.; Novosjolova, I.; Turks, M. Purine-Furan and Purine-Thiophene Conjugates. Molbank, 2018, 2018(4), M1024. DOI: 10.3390/M1024. View Source
